Isobutyl pyruvate

Description

Significance of Pyruvate (B1213749) Derivatives in Synthetic Chemistry and Bioengineering

Pyruvate and its ester derivatives are among the most representative and widely utilized α-keto acids. mdpi.comnih.gov In synthetic chemistry, pyruvate derivatives are employed as building blocks in multicomponent reactions to construct complex molecular skeletons, such as substituted γ-lactam derivatives, which have shown potential as antiproliferative agents. nih.govresearcher.life The reactions of simple pyruvates, like ethyl and methyl pyruvate, acting as nucleophiles can be challenging due to a tendency for self-condensation, but specialized catalysts have been developed to overcome this and enable their use in forming complex structures like dihydropyrans and, subsequently, pyridine-2,6-dicarboxylic acid derivatives. nii.ac.jpresearchgate.net

In the realm of bioengineering, pyruvate is a central hub in cellular metabolism, connecting pathways like glycolysis and the citric acid cycle. nih.govwikipedia.org This pivotal role makes it a key precursor for the microbial production of numerous valuable chemicals. nih.gov Metabolic engineering strategies are extensively used to modify microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to enhance the production of pyruvate and its derivatives from renewable biomass resources. nih.govmdpi.com These efforts aim to create sustainable platforms for synthesizing compounds used in food, pharmaceuticals, and bioenergy, offering an eco-friendly alternative to fossil fuel-based chemical synthesis. nih.govnih.gov Engineered microbial hosts can be designed to produce a range of pyruvate-derived products, including amino acids like L-alanine and L-valine, and alcohols such as isobutanol. researcher.lifeigem.org

Overview of Isobutyl Pyruvate within the Pyruvate Ester Class

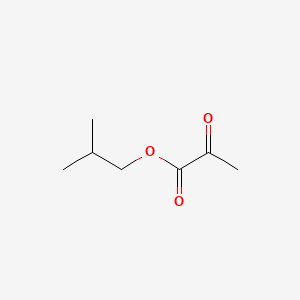

This compound, also known as 2-methylpropyl 2-oxopropanoate, is an ester of pyruvic acid and isobutanol. chemicalbook.comnih.gov As a member of the pyruvate ester class, it shares the characteristic α-keto ester functionality. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 13051-48-4 alfa-chemistry.comchemical-suppliers.eu |

| Molecular Formula | C₇H₁₂O₃ nih.govalfa-chemistry.com |

| Molecular Weight | 144.17 g/mol chemicalbook.comnih.gov |

| IUPAC Name | 2-methylpropyl 2-oxopropanoate nih.gov |

| Synonyms | Pyruvic acid 2-methylpropyl ester, 2-Oxopropanoic acid isobutyl ester chemicalbook.com |

| Boiling Point | 80 °C (at 20 Torr) chemicalbook.com |

| Density | 0.9891 g/cm³ chemicalbook.com |

This compound can be synthesized through various methods applicable to α-keto esters, such as the esterification of pyruvic acid with isobutanol. General synthetic routes for α-keto esters include the oxidation of corresponding α-hydroxy acids, which is considered a green chemistry approach, particularly when using heterogeneous catalytic systems. mdpi.com Other methods involve the oxidative esterification of acetophenones or the oxidation of alkenes. organic-chemistry.orgorganic-chemistry.org In bioengineering, pathways can be designed to produce esters like isobutyl acetate (B1210297) by combining isobutanol, derived from pyruvate, with acetyl-CoA. nih.gov While not a primary focus of extensive research itself, this compound's parent alcohol, isobutanol, is a significant target in biofuel and specialty chemical production, often synthesized from pyruvate precursors in engineered microorganisms. igem.orgresearchgate.net

Historical Context of α-Keto Ester Synthesis and Application

The history of α-keto ester synthesis is intrinsically linked to the synthesis of their parent α-keto acids. One of the earliest documented syntheses of pyruvic acid, the simplest α-keto acid, was conducted by Erlenmeyer in 1881. mdpi.com This method involved the dehydration of tartaric acid using potassium bisulfate, a process noted for its atomic inefficiency and environmental drawbacks. The resulting pyruvic acid could then be converted to its esters via esterification. mdpi.com

Over the decades, synthetic methodologies have evolved significantly. Early approaches often relied on harsh reagents and conditions. mdpi.com For instance, Friedel–Crafts acylation using ethyl oxalyl chloride was an established method for preparing aryl α-keto esters. mdpi.com The development of organic chemistry brought forth a multitude of new synthetic strategies. Publications from the 1970s and 1980s detailed novel methods for producing α-keto esters, reflecting the growing interest in these versatile compounds. acs.orgacs.org

In more recent years, the focus has shifted towards developing greener, more efficient, and sustainable synthetic routes. mdpi.com Modern techniques include copper-catalyzed aerobic oxidation, iodine-mediated oxidative esterification, and visible-light-promoted conversions. organic-chemistry.orgresearchgate.net These advanced methods often utilize molecular oxygen as the oxidant, operate under milder conditions, and offer better atom economy compared to traditional routes. organic-chemistry.orgorganic-chemistry.org Furthermore, the rise of biocatalysis and metabolic engineering has opened pathways to produce these compounds from renewable biomass, representing a significant move away from conventional chemical synthesis that depended on hazardous reagents and precious metals. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)4-10-7(9)6(3)8/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFERWTFFEKELDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156582 | |

| Record name | Isobutyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-48-4 | |

| Record name | 2-Methylpropyl 2-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013051484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K76F7RR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of Isobutyl Pyruvate

Enolization and Tautomerism in Pyruvate (B1213749) Esters

Like other α-keto esters, isobutyl pyruvate can exist in equilibrium between its keto and enol forms. The presence of an acidic α-hydrogen allows for deprotonation, leading to the formation of an enolate intermediate. This enolization is crucial for reactions occurring at the α-carbon. Acid or base catalysis can promote this tautomerization. The enol form, with its C=C double bond, can participate in various reactions, including electrophilic additions. scbt.comlibretexts.orgmsu.edu

Nucleophilic and Electrophilic Reactions Involving the Keto Group

The carbonyl group of the keto moiety in this compound is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. Nucleophiles such as Grignard reagents, organolithium compounds, hydrides, and cyanide ions can add to this carbonyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. pressbooks.pubmsu.edumedlifemastery.comnih.gov For example, nucleophilic addition typically involves the attack of a nucleophile on the carbonyl carbon, resulting in a tetrahedral intermediate. Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pubmedlifemastery.com

Alkylation and Arylation at the α-Carbon of Pyruvate Esters

The α-carbon of this compound, bearing acidic protons, can be deprotonated to form a nucleophilic enolate. This enolate can then undergo SN2 reactions with alkyl halides, leading to the formation of α-alkylated pyruvate esters. libretexts.orgchemistrysteps.compearson.com Similarly, arylation at the α-carbon can be achieved through transition metal-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.orgresearchgate.net

To enhance control and selectivity in C–C bond formation at the α-carbon, protected pyruvate ester equivalents are often employed. For instance, silyl (B83357) enol ethers or enamines derived from pyruvate esters can serve as stable nucleophilic synthons. These protected forms facilitate reactions such as palladium-catalyzed arylation, which can then be followed by alkylation. The protecting groups can subsequently be removed to yield substituted pyruvate derivatives. organic-chemistry.orgresearchgate.net

Achieving stereoselectivity in the alkylation or arylation of the α-carbon is a significant area of research. This can be accomplished using chiral auxiliaries, chiral catalysts, or phase-transfer catalysis. For example, chiral Lewis acids or organocatalysts can direct the stereochemical outcome of alkylation and arylation reactions. researchgate.netrsc.orgresearchgate.netthieme-connect.comunc.edu Studies have shown that chiral zinc bisamidinate catalysts can mediate the enantioselective addition of diethylzinc (B1219324) to α-ketoesters with high enantioselectivities (up to 98% ee), demonstrating unique chemoselectivity even in the presence of aldehydes. rsc.org Asymmetric phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also proven effective for the enantioselective alkylation of α-fluoro-β-keto esters. thieme-connect.com

Decarboxylation Pathways of Pyruvate Esters

Pyruvate esters can undergo decarboxylation, typically involving the loss of carbon dioxide. This process is often facilitated by heat or specific catalysts. In biological systems, pyruvate decarboxylation is a key step in metabolic pathways, such as the conversion of pyruvate to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex. libretexts.orglibretexts.orgacs.orgproteopedia.org In organic synthesis, decarboxylation is a characteristic reaction of β-keto acids and esters, often occurring after alkylation in synthetic sequences like the acetoacetic ester synthesis. pearson.comlibretexts.org

Condensation Reactions of this compound

This compound can participate in various condensation reactions, including aldol (B89426) and Knoevenagel condensations. These reactions involve the nucleophilic attack of an enolate or enamine derived from the pyruvate ester onto an electrophilic carbonyl compound. acs.orgdigitellinc.commit.eduresearchgate.netrsc.orgacs.orgresearchgate.netrsc.org For instance, the self-aldol condensation of ethyl pyruvate, catalyzed by Lewis acidic zeolites, can yield unsaturated dicarboxylic acid esters. mit.educore.ac.uk Organocatalysts, such as chiral amines, have also been developed to promote enantioselective aldol reactions of pyruvates, either as nucleophiles or electrophiles, with various aldehydes and ketones. digitellinc.comacs.orgresearchgate.net

Applications of Isobutyl Pyruvate in Chemical Synthesis and Materials Science

Isobutyl Pyruvate (B1213749) as a Building Block in Organic Synthesis

The inherent reactivity of the α-keto ester moiety in isobutyl pyruvate enables its participation in a wide array of synthetic transformations, positioning it as a key intermediate for constructing more complex organic molecules and specialized monomers.

Precursor for α-Acyloxyacrylate Esters and Polymer Monomers

This compound, along with other pyruvate esters, is a recognized precursor for the synthesis of α-acyloxyacrylate esters. These compounds are valuable as monomers for bio-based polymers, offering properties such as high heat resistance and transparency hiroshima-u.ac.jpresearchgate.net. The acylation of pyruvate esters, catalyzed by agents like heteropolyacids, provides an efficient route to these functional monomers researchgate.netgoogle.com. For instance, the reaction of ethyl pyruvate with acetic anhydride (B1165640) in the presence of phosphotungstic acid yields ethyl α-acetoxyacrylate researchgate.net. Polymers derived from these α-acyloxyacrylate monomers are being explored for sustainable materials researchgate.net. Furthermore, pyruvate itself can be polymerized or modified to α-acyloxyacrylate esters, which are then used in polymerization processes google.com.

Table 1: Synthesis of α-Acyloxyacrylate Esters from Pyruvate Esters

| Pyruvate Ester | Acylating Agent | Catalyst/Conditions | Product Type | Yield | Reference |

| Ethyl Pyruvate | Acetic Anhydride | Phosphotungstic acid (H₃PW₁₂O₄₀) | Ethyl α-acetoxyacrylate | High | researchgate.net |

| Pyruvate Esters | Acetic Anhydride | Heteropolyacid | α-Acyloxyacrylate esters | Efficient | google.com |

| Pyruvate Esters | Various Acyl Halides | Acid Catalysis (e.g., HCl) | α-Acyloxyacrylate esters | N/A | google.com |

Intermediate in the Synthesis of Complex Organic Molecules

The α-keto ester functionality of this compound makes it a versatile intermediate in the synthesis of various complex organic molecules. Pyruvate esters, in general, are employed in reactions such as aldol (B89426) condensations, Mannich reactions, and multicomponent reactions (MCRs) nih.govresearchgate.netresearchgate.netacs.orgmdpi.comrsc.orgnih.gov. For example, ethyl pyruvate has been utilized in the synthesis of quinoline (B57606) derivatives through iron-catalyzed three-component reactions involving anilines and aldehydes rsc.org. In the Doebner quinoline synthesis, pyruvic acid (a related compound) is a key reactant nih.gov. Furthermore, in asymmetric synthesis, substrates such as methyl pyruvate, where the isobutyl group could be analogous, are reacted with olefins catalyzed by chiral copper complexes, leading to chiral hydroxy esters with high enantioselectivity harvard.edu. The presence of the isobutyl group can influence solubility and steric interactions in these complex syntheses.

Role in Cascade and Multicomponent Reactions

This compound and related pyruvate esters are valuable components in cascade and multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single synthetic operation rsc.orgnih.govrsc.orgscielo.brbeilstein-journals.org. These reactions often involve the sequential formation of multiple bonds, leading to increased atom economy and reduced synthetic steps. For instance, pyruvic acid or ethyl pyruvate can participate in ultrasound-assisted four-component reactions to form tetrahydroazolo[1,5-a]pyrimidines beilstein-journals.org. Organocatalytic three-component reactions involving pyruvate, aldehydes, and anilines have also been reported, demonstrating the broad applicability of pyruvate esters in MCRs rsc.org. While specific examples of this compound in these reactions might be less documented than ethyl pyruvate, its structural similarity suggests comparable reactivity and utility.

Pyruvate Esters as Reagents in Asymmetric Catalysis

Pyruvate esters, including this compound, are significant substrates in asymmetric catalysis, enabling the enantioselective synthesis of chiral molecules. Their structure allows for effective interaction with chiral catalysts, leading to high stereocontrol.

Chiral Auxiliaries Derived from Pyruvate Esters

While not as extensively documented as other chiral auxiliaries, pyruvate esters can be involved in strategies utilizing chiral auxiliaries. For example, pyruvic acid has been used to esterify polymer-bound alcohols, which then serve as substrates in reactions guided by the chiral auxiliary scispace.com. Research into chiral auxiliaries derived from or used in conjunction with pyruvate esters, such as those developed by Evans and Kozlowski, highlights their potential role in stereoselective synthesis semanticscholar.org. The isobutyl group itself, or the ester moiety derived from this compound, could potentially be incorporated into chiral auxiliary designs to influence stereochemical outcomes.

Catalytic Asymmetric Reactions with Pyruvate Ester Substrates

Pyruvate esters are frequently employed as substrates in various catalytic asymmetric reactions, particularly in aldol and ene reactions, where high enantioselectivities are achieved. Chiral Lewis acid catalysts, such as copper(II) complexes with bis(oxazolinyl) ligands, have demonstrated remarkable efficacy in catalyzing the addition of olefins to methyl pyruvate, yielding products with excellent enantiomeric excesses (≥98% ee) and good yields (76-95%) harvard.educmu.edu. These reactions are crucial for establishing chiral centers in the synthesis of complex molecules.

Other studies have explored the asymmetric aldol reactions of pyruvate esters with various aldehydes. For instance, chiral Lewis acid catalysts have been used for the homo-aldol reaction of ethyl pyruvate, achieving up to 96% enantiomeric excess researchgate.netcapes.gov.brrsc.org. Furthermore, Cinchona-derived catalysts have been employed in the asymmetric aldol reaction of pyruvate esters with sugar aldehydes researchgate.net. Pyruvates also act as nucleophiles in enantioselective aldol reactions with halogenated aldehydes and ketones, catalyzed by primary amine derivatives, leading to chiral α-ketoesters acs.org.

Table 2: Catalytic Asymmetric Reactions with Pyruvate Esters

| Pyruvate Ester | Substrate/Electrophile | Catalyst Type | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| Methyl Pyruvate | 1,1-Disubstituted Olefins | Cu(II)-bis(oxazolinyl) complex | Carbonyl-Ene | 76-95% | ≥98% | harvard.educmu.edu |

| Ethyl Pyruvate | Aldehydes (e.g., Sugar Aldehydes) | Cinchona-derived catalyst | Asymmetric Aldol | N/A | High | researchgate.net |

| Ethyl Pyruvate | Aldehydes | Chiral Lewis Acid Catalyst | Homo-aldol | Good | Up to 96% | researchgate.netcapes.gov.brrsc.org |

| Pyruvates | Chlorinated/Fluorinated Aldehydes | Primary amine derivatives | Asymmetric Aldol | Moderate | Up to 86% | acs.org |

| Methyl Pyruvate | Enolsilanes | Chiral Cu(II)-bisoxazoline complexes | Mukaiyama Aldol | 95% | 41% | nih.gov |

| Trifluoromethyl Pyruvate | Indoles | Cu(OTf)₂/BOX or Trost's Zn-ProPhenol catalyst | Friedel-Crafts | N/A | High | mdpi.com |

Compound List

this compound

Pyruvic acid

Isobutanol

Ethyl pyruvate

Methyl pyruvate

Acetaldehyde

Aniline

Benzaldehyde

Acetic anhydride

(R)-phenylacetyl carbinol ((R)-PAC)

α-ketoesters

α-acyloxyacrylate esters

Ethyl α-acetoxyacrylate

Trifluoromethyl pyruvate

Indoles

Quinolines

Tetrahydroazolo[1,5-a]pyrimidines

3-amino-1,2,4-triazole

5-amino-1H-pyrazole-4-carbonitrile

Chiral Lewis acid catalysts

Copper(II) complexes with bis(oxazolinyl) ligands

Cinchona-derived catalysts

Primary amine derivatives

Biocatalytic Applications of Pyruvate and Its Esters

Pyruvate and its ester derivatives are of significant interest in biocatalysis due to pyruvate's central role in metabolism. Engineered microbial systems and enzymatic pathways are leveraged to control and utilize pyruvate flux for various applications.

Pyruvate as a Substrate in Engineered Microbial Systems

Pyruvate is a fundamental substrate in microbial metabolism, acting as the end-product of glycolysis and a key precursor for numerous biosynthetic pathways nih.govmdpi.commdpi.comresearchgate.net. Engineered microbial systems are designed to optimize the production and utilization of pyruvate. For instance, metabolic engineering strategies in organisms like Escherichia coli and yeast focus on enhancing glycolysis and increasing pyruvate accumulation. This is often achieved by inactivating or repressing key pyruvate-consuming pathways, such as those involving the pyruvate dehydrogenase complex (PDH), lactate (B86563) dehydrogenase (LDH), and pyruvate oxidase (poxB) mdpi.commdpi.compnas.orgasm.orgnih.govnih.gov. These modifications aim to redirect cellular carbon flux towards desired products derived from pyruvate.

Enzymatic Conversion Pathways Affecting Pyruvate Flux

The metabolic fate of pyruvate is intricately regulated by a network of enzymes. Key enzymes that influence pyruvate flux include pyruvate kinase, which catalyzes the final step of glycolysis; the pyruvate dehydrogenase complex, responsible for converting pyruvate to acetyl-CoA; lactate dehydrogenase, which converts pyruvate to lactate; and pyruvate formate (B1220265) lyase (PFL), which facilitates the conversion of pyruvate to acetyl-CoA and formate under anaerobic conditions nih.govmdpi.commdpi.comasm.orgnih.govasm.org. The relative activities and regulatory mechanisms of these enzymes dictate how pyruvate is channeled for energy generation or biosynthesis. For example, the varying affinities of enzymes like PDH, PFL, and LDH for pyruvate play a crucial role in determining pathway preference asm.org.

Design of Multi-Enzyme Systems for Pyruvate Byproduct Management

Multi-enzyme systems are increasingly employed in biocatalysis to manage pyruvate, particularly when it acts as an inhibitory byproduct of desired reactions. For example, in transamination reactions, enzymes such as formate acetyltransferase (TdcE) and lactate dehydrogenase (LDH) can be integrated into a system to efficiently remove pyruvate, thereby promoting the primary catalytic process rsc.org. Another application involves using a combination of pyruvate carboxylase (PC), malate (B86768) dehydrogenase (MDH), and fumarase (FUM) to convert pyruvate and carbon dioxide into fumarate, a valuable chemical intermediate rsc.org. These systems demonstrate sophisticated strategies for controlling pyruvate levels in biocatalytic processes.

This compound in the Biosynthesis of Value-Added Chemicals (excluding human/clinical applications)

This compound, as a derivative of pyruvic acid, holds potential in the biosynthesis of various valuable chemicals. Research in this area focuses on leveraging microbial metabolic pathways to produce compounds such as isobutanol and related esters.

Derivation of Isobutanol and Related Esters from Pyruvate Metabolism

Pyruvic acid serves as a fundamental precursor for the biosynthesis of isobutanol and other related esters through various microbial metabolic routes. The established pathway for isobutanol production from pyruvate involves a series of enzymatic transformations, often drawing upon enzymes from amino acid biosynthesis and catabolism pathways nih.govoup.comgoogle.comresearchgate.net. This multi-step process typically includes:

Acetolactate Synthesis: Pyruvate is converted to acetolactate by acetolactate synthase (ALS), catalyzed by enzymes such as AlsS or BudB nih.govoup.comgoogle.comresearchgate.net.

Intermediate Formation: Acetolactate is further processed through acetohydroxy acid reductoisomerase (AHARI) and dihydroxyacid dehydratase (DHDA) to yield α-ketoisovalerate nih.govoup.comgoogle.comresearchgate.net.

Aldehyde Production: α-ketoisovalerate undergoes decarboxylation to form isobutyraldehyde (B47883), catalyzed by a branched-chain keto acid decarboxylase (KDC), such as KivD nih.govgoogle.comresearchgate.net.

Alcohol Formation: Finally, isobutyraldehyde is reduced to isobutanol by a branched-chain alcohol dehydrogenase (ADH) nih.govgoogle.comresearchgate.net.

While the primary focus in the literature is on pyruvate as the direct precursor for isobutanol, this compound is recognized as a pyruvate ester. It has been identified in chemical literature and patent applications, often listed among other pyruvate esters google.comgoogle.comgoogleapis.com. The derivation of "related esters" from pyruvate metabolism suggests potential pathways where this compound could be involved, either as an intermediate or a synthesized product. For instance, engineered microbial systems have demonstrated the production of other branched-chain esters, such as isobutyl acetate (B1210297) and isobutyl lactate, directly from glucose through modified metabolic pathways nih.govnih.gov.

Metabolic Engineering Strategies for Enhanced Production of Pyruvate-Derived Compounds

To improve the efficiency and yield of chemicals derived from pyruvate, such as isobutanol, various metabolic engineering strategies are employed. These approaches aim to optimize cellular pathways for increased production:

Pathway Engineering: This involves the overexpression of genes encoding key enzymes in the desired biosynthetic pathway. For isobutanol production, this includes enzymes like acetolactate synthase (ilv2, alsS, budB), acetohydroxy acid reductoisomerase (ilv5), dihydroxyacid dehydratase (ilv3), keto acid decarboxylase (kivD), and alcohol dehydrogenase (adh) nih.govoup.comgoogle.comresearchgate.net.

Cofactor Balancing: Ensuring the adequate supply and efficient regeneration of essential redox cofactors, such as NADH and NADPH, is critical. Strategies include overexpressing enzymes like transhydrogenases or malic enzymes to balance the cellular cofactor pool, which is often a limiting factor in biosynthesis oup.com.

Blocking Competing Pathways: Deleting or downregulating genes responsible for pathways that divert pyruvate or its intermediates into unwanted byproducts is a common strategy. This includes blocking pathways leading to acetate, lactate, or further oxidation via the PDH complex mdpi.commdpi.compnas.orgasm.orgnih.govnih.gov. For example, inactivating poxB and ldhA in E. coli facilitates pyruvate accumulation asm.orgnih.gov.

Enzyme Engineering: Modifying existing enzymes or introducing novel ones with improved catalytic efficiency, substrate specificity, or stability can significantly enhance production rates. For instance, engineering keto acid decarboxylase (Kdc) variants can lead to better specificity towards α-ketoisovalerate nih.gov.

Substrate Uptake and Transport: Enhancing the uptake of pyruvate itself through engineered transport systems can be beneficial for maximizing flux into biosynthetic pathways microbialcell.com. While specific strategies for this compound uptake are not detailed, similar principles for ester transport could be applied.

Advanced Analytical Methodologies for the Characterization of Isobutyl Pyruvate

Spectroscopic Analysis

Spectroscopic techniques are fundamental for determining the molecular structure and identifying functional groups within a chemical compound. For isobutyl pyruvate (B1213749), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that elucidates molecular structure by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C libretexts.orglibretexts.orgacs.orgpressbooks.pub. In 1H NMR, the chemical environment of each proton dictates its resonance frequency (chemical shift), typically reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) pressbooks.pub. The splitting pattern of a signal, governed by the (n+1) rule, reveals the number of adjacent non-equivalent protons pearson.com. 13C NMR, while less sensitive due to the low natural abundance and weaker magnetic moment of 13C, offers a broader chemical shift range (up to 200 ppm), leading to better resolution and differentiation of carbon environments libretexts.orglibretexts.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) further aid in determining the number of hydrogens attached to each carbon libretexts.org.

For isobutyl pyruvate (CH₃-CO-COO-CH₂-CH(CH₃)₂), the expected NMR spectra would exhibit distinct signals corresponding to its unique structural features:

1H NMR Spectroscopy : The methyl group of the acetyl moiety (CH₃-CO-) is expected to appear as a singlet around 2.3-2.5 ppm. The methylene (B1212753) protons (-O-CH₂-) adjacent to the ester oxygen would likely resonate as a doublet around 3.8-4.2 ppm, split by the methine proton. The methine proton (-CH(CH₃)₂) would appear as a multiplet (likely a septet) around 1.6-2.0 ppm. The six equivalent methyl protons of the isopropyl group (-CH(CH₃)₂) are expected as a doublet around 0.9-1.0 ppm. Integration of these signals would confirm the proton ratios pressbooks.pub.

13C NMR Spectroscopy : The ketone carbonyl carbon (CH₃-C =O) is anticipated to resonate in the downfield region, typically between 200-210 ppm. The ester carbonyl carbon (-COO-) is expected around 170-175 ppm. The methyl carbon of the acetyl group would resonate around 25-30 ppm, the methylene carbon (-O-CH₂-) around 65-70 ppm, and the methine carbon (-CH(CH₃)₂) around 25-35 ppm. The two equivalent methyl carbons of the isopropyl group would resonate around 18-20 ppm libretexts.orglibretexts.org.

While specific published NMR data for this compound was not found in the provided search results, analogous compounds like isobutyl isobutyrate chemicalbook.com and isopropyl pyruvate spectrabase.com offer reference points for expected chemical shifts.

Table 5.1.1: Expected 1H and 13C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | Assignment in this compound (Structure: CH₃-CO-COO-CH₂-CH(CH₃)₂) |

| Acetyl Methyl (CH₃-CO-) | ~2.3-2.5 (s) | ~25-30 | C1, H1 |

| Methylene (-O-CH₂-) | ~3.8-4.2 (d) | ~65-70 | C2, H2 |

| Methine (-CH(CH₃)₂) | ~1.6-2.0 (septet) | ~25-35 | C3, H3 |

| Isopropyl Methyls (CH₃)₂ | ~0.9-1.0 (d) | ~18-20 | C4, H4 |

| Ketone Carbonyl (C=O) | N/A | ~200-210 | C5 |

| Ester Carbonyl (COO-) | N/A | ~170-175 | C6 |

Note: Shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which induces molecular vibrations mvpsvktcollege.ac.ins-a-s.org. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹), providing a molecular fingerprint mvpsvktcollege.ac.ins-a-s.orglibretexts.org.

For this compound, the ester and ketone functionalities are key. The most prominent absorption is expected from the ester carbonyl (C=O) stretching vibration.

Ester Carbonyl (C=O) Stretch : This strong absorption typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters libretexts.orgpressbooks.pub.

Ester C-O Stretch : The C-O stretching vibrations within the ester group usually manifest as strong bands between 1150-1250 cm⁻¹ mvpsvktcollege.ac.inlibretexts.org.

C-H Stretches : Saturated alkyl C-H stretching vibrations are generally observed between 2850-3000 cm⁻¹ mvpsvktcollege.ac.inlibretexts.orgpressbooks.pub.

The presence of these characteristic bands confirms the ester and ketone functionalities of this compound.

Table 5.1.2: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O (Ester Carbonyl) | 1735-1750 | Strong | Ester carbonyl stretching |

| C-O (Ester) | 1150-1250 | Strong | Ester C-O stretching |

| C-H (Alkyl) | 2850-3000 | Strong | Alkyl C-H stretching |

Mass spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, providing molecular weight and structural information through fragmentation patterns chemguide.co.uktutorchase.comlibretexts.orgopenstax.org. Ionization can cause molecules to break into charged fragments and neutral species; the resulting pattern aids structural elucidation chemguide.co.uktutorchase.com.

This compound (C₇H₁₂O₃) has a molecular weight of approximately 144.17 g/mol , so a molecular ion peak (M⁺) is expected at m/z 144. Fragmentation typically involves cleavage of the ester bond and alpha-cleavage adjacent to carbonyl groups chemguide.co.uktutorchase.comlibretexts.org.

Common fragmentation pathways include:

Alpha-cleavage : Cleavage adjacent to a carbonyl group can yield acylium ions. For this compound, loss of the isobutoxy group radical from the ester linkage could produce the pyruvoyl cation [CH₃-CO-C=O]⁺ at m/z 71. Further fragmentation of this ion could yield the acetyl cation [CH₃-CO]⁺ at m/z 43 chemguide.co.uktutorchase.com.

Ester Bond Cleavage : This can generate fragments from both the acid and alcohol portions. Fragments derived from the isobutyl group, such as the isopropyl cation [CH(CH₃)₂]⁺ at m/z 43 or the isobutyl cation [CH₂CH(CH₃)₂]⁺ at m/z 57, are probable chemguide.co.uklibretexts.org. The isobutoxy group can also form ions, such as the isobutoxy cation [CH₃CH(CH₃)CH₂O]⁺ at m/z 73.

Loss of Neutral Molecules : Fragments may also arise from the loss of neutral species like CO (28 amu) or CO₂ (44 amu) libretexts.org.

The relative intensities of fragment ions reflect their stability, with more stable ions appearing as more abundant peaks chemguide.co.uktutorchase.comlibretexts.org.

Table 5.1.3: Expected Mass Spectrometry Fragmentation Patterns for this compound

| Fragment Ion Formula | m/z Value | Likely Origin / Fragmentation Pathway |

| [M]⁺ | 144 | Molecular Ion |

| [M-CH₃]⁺ | 129 | Loss of methyl radical from isobutyl group |

| [CH₃COCO]⁺ | 71 | Pyruvoyl cation (alpha-cleavage of ester) |

| [CH₃CH(CH₃)CH₂O]⁺ | 73 | Isobutoxy cation |

| [CH₃CO]⁺ | 43 | Acetyl cation (from pyruvoyl cation fragmentation) or Isopropyl cation |

| [CH₂CH(CH₃)₂]⁺ | 57 | Isobutyl cation |

| [CH(CH₃)₂]⁺ | 43 | Isopropyl cation |

Note: The actual fragmentation pattern depends on ionization conditions; m/z 43 is often a very abundant peak due to the formation of stable acetyl or isopropyl cations.

Chromatographic Separation Techniques

Chromatographic techniques are crucial for separating complex mixtures and quantifying individual components. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods.

Gas Chromatography (GC) separates volatile and semi-volatile compounds by passing them, vaporized by heat, through a column containing a stationary phase using an inert carrier gas omicsonline.org. Separation is based on differences in boiling points and interactions with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or Mass Spectrometer (MS) omicsonline.org.

This compound is likely amenable to GC analysis due to its expected volatility and thermal stability, making it suitable for purity assessment and quantification omicsonline.org. GC-MS, which couples the separation power of GC with the identification capabilities of MS, is invaluable. As each component elutes from the GC column, it enters the mass spectrometer, generating a mass spectrum that serves as a unique fingerprint for identification and quantification, aiding in the detection of impurities omicsonline.org. Common GC column types for similar organic compounds include those with non-polar or moderately polar stationary phases restek.com.

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase as they pass through a stationary phase packed within a column researchgate.netresearchgate.netpsu.edunih.gov. It is effective for analyzing compounds that are not sufficiently volatile or thermally stable for GC, or when specific detection methods are advantageous.

HPLC is highly effective for the quantitative analysis of this compound. Reversed-phase HPLC, employing a non-polar stationary phase (e.g., octadecyl silane, ODS) and a polar mobile phase (e.g., methanol/water mixtures), is commonly used for ester analysis researchgate.net. Detection can be achieved via UV-Vis spectroscopy if the compound has a chromophore, or more sensitive methods like fluorescence detection, often requiring derivatization researchgate.netpsu.edunih.gov. While this compound may lack a strong UV chromophore, derivatization strategies, similar to those used for keto-acids, could enhance detection sensitivity researchgate.netpsu.edu. HPLC methods offer good precision and accuracy for quantifying this compound in various matrices nih.gov.

Advanced Structural Elucidation Techniques for this compound

The precise structural characterization of this compound relies on a suite of advanced analytical methodologies, primarily focusing on spectroscopic techniques that probe molecular structure and bonding. These methods provide detailed insights into the compound's identity, purity, and the arrangement of its atoms. Key techniques employed for the structural elucidation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their relative abundance (integration), and their neighboring protons (splitting patterns). For this compound, ¹H NMR would show distinct signals corresponding to the protons of the methyl group, the methylene group, and the methine proton of the isobutyl moiety, as well as the protons of the methyl group adjacent to the carbonyl. The chemical shifts and coupling constants are diagnostic for confirming the presence of these specific proton environments and their connectivity. chemicalbook.com

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift, influenced by its electronic environment. The carbonyl carbon of the pyruvate ester, the quaternary carbon, the methylene carbon, and the methyl carbons of the isobutyl group, as well as the methyl carbon attached to the carbonyl, would each produce a distinct signal. libretexts.org Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) or 2D NMR experiments (e.g., HSQC, HMBC), can further confirm the direct attachment of protons to carbons and the connectivity between different carbon atoms, thereby solidifying the structural assignment. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and providing insights into the molecular structure through fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: When subjected to electron ionization, this compound will form a molecular ion, which can be used to determine its molecular weight. The molecule will also fragment into smaller ions. The characteristic fragmentation patterns, such as the cleavage of the ester bond or fragmentation within the isobutyl group, can provide valuable clues about the molecule's structure. For instance, common fragments might arise from the loss of the isobutoxy group or parts thereof. chemguide.co.uklibretexts.orgopenstax.org Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of volatile and thermally stable compounds like this compound, often after derivatization. nih.govscielo.brplos.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is essential for unambiguous structural confirmation. acdlabs.com

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations.

Chromatographic Techniques for Purity and Identification

While not directly structural elucidation techniques in the same vein as spectroscopy, advanced chromatographic methods are vital for assessing purity and aiding identification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate this compound from any impurities. Coupling GC or HPLC with detectors like Mass Spectrometry (GC-MS, LC-MS) or UV-Vis (HPLC-UV) allows for both separation and identification, providing a comprehensive analytical profile. semanticscholar.orggoogle.comresearchgate.netnih.govmdpi.comresearchgate.net For instance, GC-MS can confirm the presence and purity of this compound by comparing its retention time and mass spectrum against known standards. nih.govmdpi.com

Future Perspectives in Isobutyl Pyruvate Research

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of isobutyl pyruvate (B1213749) and its congeners is set to benefit significantly from the development of next-generation catalytic systems. The focus is on creating catalysts that are not only highly efficient and selective but also environmentally benign and economically viable.

One major trend is the move towards sustainable and recoverable catalysts . Researchers are developing new classes of catalysts, such as graphitic carbon nitride-supported dual-metal-ion catalysts, which offer enhanced efficiency and can be readily recovered and reused. sciencedaily.com This approach minimizes waste and reduces the risk of metal contamination in the final product. sciencedaily.com For instance, studies on novel catalysts have demonstrated a carbon footprint up to 10 times lower than conventional systems in cross-coupling reactions, a principle applicable to the synthesis of pyruvate esters. sciencedaily.com The ability to maintain catalyst stability over numerous reaction cycles is a key goal, ensuring process consistency and cost-effectiveness. sciencedaily.com

Biocatalysis represents another critical frontier. The use of enzymes as catalysts offers unparalleled selectivity under mild operating conditions. nih.gov The evolution of enzymes is a powerful tool for improving their activity and stability for non-natural substrates, which is essential for creating new synthetic routes to complex molecules like isobutyl pyruvate derivatives. nih.gov The development of one-pot, multi-enzyme cascade reactions is a particularly promising strategy, as it eliminates the need for isolating intermediates, thereby saving time, materials, and costs. nih.gov This approach has been successfully applied in the pharmaceutical industry and holds significant potential for the streamlined synthesis of pyruvate-based fine chemicals. nih.gov

| Catalyst Development Area | Key Objectives | Potential Impact on this compound Synthesis |

| Sustainable Heterogeneous Catalysts | High efficiency, recoverability, reusability, low environmental impact. sciencedaily.com | Greener synthesis routes, reduced production costs, minimized metal contamination. sciencedaily.com |

| Advanced Biocatalysis | Enzyme engineering for enhanced activity and stability, development of multi-enzyme cascades. nih.gov | Highly selective and efficient synthesis under mild conditions, streamlined one-pot processes. nih.gov |

Exploration of New Reaction Pathways and Derivatives

Research is actively exploring novel chemical and biochemical transformations of pyruvate to create a diverse range of valuable derivatives. This involves both leveraging biological pathways and investigating fundamental surface chemistry.

A significant area of investigation is the design of de novometabolic pathways . By combining known enzymes in novel combinations, researchers can create synthetic pathways to produce chemicals that are not naturally synthesized from pyruvate. nih.gov For example, computational tools have been used to design and evaluate novel enzymatic pathways for the production of 1-butanol (B46404) and propionic acid from pyruvate. nih.govnih.govnorthwestern.edu These approaches consider factors like pathway length and thermodynamic feasibility to identify the most promising routes for implementation in microbial hosts. nih.govnorthwestern.edu

The synthesis of novel, biologically active molecules represents another important direction. For instance, new derivatives have been synthesized to act as pyruvate dehydrogenase kinase (PDK) inhibitors . nih.gov By designing and evaluating different molecular structures, such as N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides, scientists have identified potent inhibitors, opening avenues for new therapeutic strategies. nih.gov

Furthermore, fundamental studies on the surface chemistry of pyruvate esters, such as methyl pyruvate on palladium surfaces, provide insights into their decomposition and reaction mechanisms. researchgate.net Understanding how these molecules behave on catalytic surfaces can inform the design of better industrial processes for converting them into other valuable chemical species like acetyl and acyl groups. researchgate.net

Integration into Advanced Biotechnological Production Platforms

The integration of this compound production and conversion into advanced biotechnological platforms is a key goal for achieving sustainable and large-scale manufacturing. This involves engineering microorganisms to efficiently channel metabolic flux towards the desired product.

A primary strategy is the metabolic engineering of microbial hosts like Saccharomyces cerevisiae. nih.gov Subcellular compartmentalization, where biosynthetic pathways are relocated to specific organelles like mitochondria, has been shown to increase the production of desired chemicals. nih.gov For example, enhancing the import of pyruvate into the mitochondria, a key substrate for many biosynthetic pathways, has led to a significant increase in isobutanol production. nih.gov This was achieved by overexpressing the genes for the mitochondrial pyruvate carrier (MPC), demonstrating how targeted genetic modifications can optimize production platforms. nih.gov

The development of efficient biotechnological routes to pyruvate itself is foundational to this effort. nih.gov While chemical synthesis is possible, biological systems, including fermentation and enzymatic synthesis from cheaper substrates like lactate (B86563), are becoming the focus of process development. nih.gov These advancements provide a sustainable and potentially more cost-effective supply of the key precursor required for producing this compound and its derivatives.

| Biotechnological Strategy | Description | Example Application | Production Improvement |

| Metabolic Engineering | Modifying the genetic makeup of microorganisms to optimize specific metabolic pathways. | Overexpression of mitochondrial pyruvate carrier genes in S. cerevisiae. nih.gov | ~22-fold increase in isobutanol production from glucose. nih.gov |

| Subcellular Compartmentalization | Relocating enzymes of a biosynthetic pathway to a specific cellular organelle to increase local substrate concentration and efficiency. | Moving the Ehrlich pathway enzymes for isobutanol synthesis into the mitochondria. nih.gov | Enhanced production of isobutanol. nih.gov |

| Advanced Precursor Supply | Developing novel enzymatic and fermentation-based methods to produce pyruvate from inexpensive substrates. nih.gov | Enzymatic synthesis of pyruvate from lactate. nih.gov | Creates a sustainable and economical supply for downstream products. nih.gov |

Computational Chemistry Approaches for Reactivity Prediction and Design

Computational chemistry is becoming an indispensable tool in the study of pyruvate derivatives, enabling researchers to predict molecular properties and design new molecules and reaction pathways with greater speed and accuracy.

Quantum chemistry methods are being employed to predict the reactivity of molecules. mdpi.com By calculating transition state barriers and adduct formation energies, researchers can estimate how readily a compound will react, which is crucial for designing molecules with specific activities, such as targeted covalent inhibitors. mdpi.com These in silico methods allow for the rapid screening of many potential derivatives, helping to prioritize which compounds should be synthesized and tested in the lab. mdpi.com This approach has been successfully used to fine-tune the reactivity of various chemical "warheads" used in drug design. mdpi.com

Molecular modeling and QSAR (Quantitative Structure-Activity Relationship) studies are used to design novel compounds with desired biological activities. mdpi.com For example, computational techniques like molecular docking and the development of pharmacophore models have been used to screen virtual libraries of compounds and identify potential inhibitors of specific protein targets. mdpi.com 3D-QSAR models can then be developed to correlate the chemical structure of these compounds with their biological activity, providing a predictive framework for designing even more potent molecules. mdpi.com

Furthermore, computational frameworks are being used to design and evaluate novel biosynthetic pathways . nih.govnorthwestern.edu Tools like the Biochemical Network Integrated Computational Explorer (BNICE) can generate all possible enzymatic reactions starting from a substrate like pyruvate. nih.govnorthwestern.edu These potential pathways are then screened based on criteria such as thermodynamic feasibility and structural compatibility between enzymes and substrates, using techniques like molecular docking. nih.govnorthwestern.edu This computational strategy accelerates the discovery of new and efficient routes for the biotechnological production of chemicals. nih.gov

Q & A

Q. How do researchers design dose-response studies to isolate this compound-specific effects from its metabolites?

- Methodological Answer :

- Metabolite Blocking : Co-administer alanine transaminase inhibitors to prevent conversion to alanine.

- Stable Isotope Tracing : Use ¹³C-isobutyl pyruvate to distinguish parent compound from downstream products (e.g., acetyl-CoA) via LC-MS .

- Time-Course Analysis : Collect samples at 0, 15, 30, 60 min to correlate exposure duration with metabolic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.